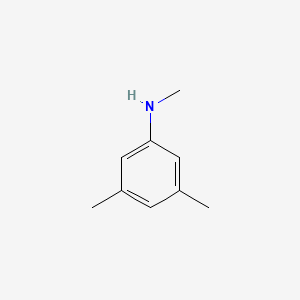

n,3,5-Trimethylaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

N,3,5-trimethylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N/c1-7-4-8(2)6-9(5-7)10-3/h4-6,10H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZKFECDSBHQDCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90495224 | |

| Record name | N,3,5-Trimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90495224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13342-20-6 | |

| Record name | N,3,5-Trimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90495224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for N,3,5 Trimethylaniline

Alkylation Approaches for Aromatic Amines

Alkylation of aromatic amines is a fundamental transformation for introducing alkyl groups onto the nitrogen atom or the aromatic ring. The synthesis of N,3,5-trimethylaniline typically involves the N-methylation of 3,5-dimethylaniline (B87155), a process that requires careful control to achieve high selectivity and yield.

The direct N-alkylation of 3,5-dimethylaniline with methyl halides, such as methyl iodide or dimethyl sulfate, represents a classical and straightforward approach. spbu.ru This nucleophilic substitution reaction involves the lone pair of electrons on the amine nitrogen attacking the electrophilic methyl group of the halide. The reaction is often carried out in the presence of a base to neutralize the hydrogen halide byproduct, driving the equilibrium towards the formation of the methylated product. spbu.ru However, a significant challenge in this method is the potential for over-alkylation, leading to the formation of quaternary ammonium (B1175870) salts, and competing C-alkylation on the aromatic ring.

To enhance the efficiency and selectivity of N-methylation, various optimization strategies have been developed. These include the use of alternative methylating agents and advanced catalytic systems.

Phase-Transfer Catalysis (PTC): This technique is particularly effective for improving reaction rates and yields in biphasic systems. A phase-transfer catalyst, such as a quaternary ammonium salt like tetrabutylammonium (B224687) bromide, facilitates the transfer of the methylating agent from an organic phase to the aqueous phase containing the amine. A procedure using iodomethane (B122720) with potassium hydroxide (B78521) and tetra-n-butylammonium iodide as the catalyst has been shown to be effective for the N-methylation of anilines. rsc.org

Borrowing Hydrogen Methodology: An environmentally benign alternative to alkyl halides is the use of alcohols as alkylating agents through the "borrowing hydrogen" (or hydrogen autotransfer) strategy. nih.gov This one-pot reaction, often catalyzed by ruthenium or iridium complexes, involves the temporary dehydrogenation of the alcohol (e.g., methanol) to an aldehyde. nih.govorganic-chemistry.org The aldehyde then condenses with the amine to form an imine, which is subsequently reduced by the previously "borrowed" hydrogen to yield the N-alkylated amine, with water as the only byproduct. organic-chemistry.org Optimization studies have shown that reaction rates are influenced by factors such as amine nucleophilicity and steric hindrance. organic-chemistry.org

Recent developments also include visible-light-induced N-alkylation, which avoids the need for metals and bases, offering a greener synthetic route. rsc.org

| Parameter | Ruthenium-Catalyzed N-Alkylation nih.gov |

| Model Substrates | 4-methoxy-anisidine and 1-octanol |

| Catalyst | RuCl₂(AMPY)(DPPF) (cis isomer) |

| Catalyst Loading | 2.5 mol% |

| Base | tBuOK (1 equivalent) |

| Solvent | Toluene |

| Temperature | 25 °C to 70 °C |

| Outcome | High conversion and selectivity to the secondary amine. |

| Parameter | Direct Methylation with CO₂/H₂ units.it |

| Model Substrate | Aniline (B41778) |

| Catalyst | Ruthenium trimethylene methane (B114726) complex |

| Reagents | CO₂, H₂ |

| Yield (N,N-dimethylaniline) | 94% |

| Note | This method allows for the direct dimethylation of primary anilines. |

Direct Alkylation of Aniline with Methyl Halides

Reductive Synthesis Routes

Reductive methods provide an alternative pathway to this compound, typically starting from a nitro-substituted aromatic precursor. These routes are valued for their efficiency and the widespread availability of nitroaromatic starting materials.

The most common reductive route involves the catalytic hydrogenation of 1,3-dimethyl-5-nitrobenzene. This process reduces the nitro group (-NO₂) to an amino group (-NH₂), yielding 3,5-dimethylaniline, which can then be N-methylated in a subsequent step. The hydrogenation is typically carried out in the liquid phase using a heterogeneous catalyst. isroset.org

Research has extensively studied the kinetics of this reaction using a 5% Palladium on carbon (Pd/C) catalyst in an ethanol (B145695) solvent. isroset.orgsemanticscholar.org The reaction is generally performed under hydrogen pressure, with dimethyl-aniline being the sole product from the hydrogenation of the nitro group. isroset.org The efficiency of the reaction is influenced by several factors.

Key Findings from Kinetic Studies: isroset.orgsemanticscholar.orgairccse.com

Effect of Temperature: Reaction rates increase with temperature, typically in the range of 343–403 K (70–130 °C). isroset.orgsemanticscholar.org

Effect of Pressure: Higher hydrogen pressure (4–10 bar) generally leads to increased conversion. isroset.orgsemanticscholar.org

Effect of Substrate Concentration: At high concentrations, the reaction rate can be limited due to substrate inhibition effects or lower hydrogen solubility. semanticscholar.orgairccse.com

Catalyst: 5% Pd/C is a highly effective and commonly used catalyst for this transformation. isroset.orgsemanticscholar.orgairccse.com

| Parameter | Catalytic Hydrogenation of Dimethyl-nitrobenzene isroset.orgsemanticscholar.org |

| Catalyst | 5% Pd/C |

| Solvent | Ethanol |

| Temperature Range | 343–403 K (70–130 °C) |

| Pressure Range | 4–10 bar H₂ |

| Product | Dimethyl-aniline |

Electrochemical reduction offers a modern, reagent-free alternative for converting nitro compounds to amines. This technique uses an electric current to drive the reduction reaction at a cathode surface. The reduction of nitrobenzene (B124822) to aniline can be achieved in mildly acidic solutions. cdnsciencepub.com The mechanism of electrochemical reduction can be complex, often proceeding through intermediates like nitrosobenzene (B162901) and phenylhydroxylamine. rsc.org

The reaction conditions, particularly pH and the choice of electrode material, are critical for determining the final product and efficiency. rsc.orgresearchgate.net Some advanced electrochemical methods can even achieve direct N,N-dimethylation of nitrobenzenes using CO₂ and water in a single step, providing a direct route to the final product from the nitro precursor. rsc.org This process involves the reduction of nitrobenzene to aniline on the electrode surface, followed by a series of steps involving formamide (B127407) intermediates to yield the N,N-dimethylated product. rsc.org

Catalytic Hydrogenation of Nitro-Substituted Aromatics

Friedel-Crafts Alkylation Precursors for Aryl Amines

The Friedel-Crafts reaction is a cornerstone of aromatic chemistry for introducing alkyl or acyl groups. However, primary aromatic amines like aniline are poor substrates for traditional Friedel-Crafts alkylation. The amino group (-NH₂) is a Lewis base that reacts with the Lewis acid catalyst (e.g., AlCl₃), forming an adduct. stackexchange.com This deactivates the catalyst and the aromatic ring towards the desired electrophilic substitution. stackexchange.com

To overcome this limitation, a multi-step strategy is employed to synthesize the 3,5-dimethylaniline precursor:

Protection of the Amino Group: The nucleophilicity of the amino group is suppressed by converting it into an amide (e.g., an acetanilide). This is typically achieved by reacting aniline with an acylating agent like acetyl chloride or acetic anhydride (B1165640). The resulting amide group is still an ortho-, para-director but is less activating than the amine and does not complex with the Lewis acid catalyst.

Friedel-Crafts Alkylation: The protected aniline can then undergo Friedel-Crafts alkylation. To obtain the 3,5-disubstituted pattern, an appropriate starting material and directing group effects must be considered.

Deprotection: Following the alkylation of the aromatic ring, the protecting amide group is hydrolyzed back to the amino group, typically under acidic or basic conditions, to yield the desired polysubstituted aniline, in this case, 3,5-dimethylaniline. stackexchange.com

This protected intermediate, 3,5-dimethylaniline, is then available for the N-methylation step as described in section 2.1 to produce the final this compound.

Mechanistic Studies of this compound Formation Pathways

The formation of this compound, which involves the N-methylation of 3,5-dimethylaniline, is primarily achieved through catalytic N-alkylation processes. A predominant mechanism in this field is the "borrowing hydrogen" or "hydrogen autotransfer" methodology. rsc.orgresearchgate.net This elegant and atom-economical process uses an alcohol, typically methanol (B129727) for methylation, as the alkylating agent, with water being the only byproduct. researchgate.net

The catalytic cycle, often employing transition metal complexes such as those based on iridium or ruthenium, proceeds through several key steps. rsc.orgscispace.com

Key Stages of the Borrowing Hydrogen Mechanism:

Alcohol Dehydrogenation: The catalyst first abstracts hydrogen from the alcohol (e.g., methanol), oxidizing it to the corresponding aldehyde (formaldehyde). The hydrogen is temporarily stored on the metal catalyst, forming a metal-hydride species. scispace.com

Imine Formation: The newly formed aldehyde then undergoes a condensation reaction with the amine (3,5-dimethylaniline). This step involves the formation of a hemiaminal intermediate, which subsequently dehydrates to yield an imine (or Schiff base). rsc.org

Imine Hydrogenation: The imine is then reduced to the final N-alkylated amine product (this compound) by the metal-hydride species, which transfers the "borrowed" hydrogen back. This step regenerates the catalyst, allowing it to re-enter the catalytic cycle. rsc.orgscispace.com

Mechanistic investigations, including Density Functional Theory (DFT) calculations, have provided deep insights into this process. For similar N-alkylation reactions of anilines, studies have identified the iridium-hydride complex as the catalyst's resting state and have shown that the dissociation of the aniline from this complex can be a rate-determining step. scispace.com The efficiency of these catalysts can be significantly influenced by the nature of the ligands attached to the metal center. For instance, iridium complexes with N-heterocyclic carbene (NHC) ligands have demonstrated high activity in the N-alkylation of various anilines with alcohols. rsc.org

| Step | Description | Key Intermediates |

|---|---|---|

| 1. Catalyst Activation & Dehydrogenation | The iridium catalyst oxidizes the alcohol (methanol) to an aldehyde (formaldehyde). | Iridium-hydride species, Formaldehyde (B43269) |

| 2. Condensation | The aldehyde reacts with 3,5-dimethylaniline to form a hemiaminal. | Hemiaminal intermediate |

| 3. Dehydration | The hemiaminal intermediate loses a water molecule to form an imine. | Imine (N-methylidene-3,5-dimethylaniline) |

| 4. Hydrogenation & Product Release | The iridium-hydride species reduces the imine to the final product, this compound, and regenerates the catalyst. | This compound, Regenerated Iridium Catalyst |

Green Chemistry Principles in this compound Synthesis

The synthesis of this compound is increasingly being viewed through the lens of green chemistry, which aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. royalsocietypublishing.orgcore.ac.uk The application of these principles focuses on improving the sustainability of the synthesis by considering factors like atom economy, choice of solvents and catalysts, and energy efficiency.

Key Green Chemistry Approaches:

Catalysis: The shift from stoichiometric reagents to catalytic methods is a cornerstone of green chemistry. royalsocietypublishing.org In the context of this compound synthesis, using catalysts (e.g., iridium or copper complexes) allows reactions to proceed with high efficiency under milder conditions, reducing energy consumption and waste. researchgate.netresearchgate.net Heterogeneous catalysts, such as platinum on carbon (Pt/C), are particularly advantageous as they can be easily separated from the reaction mixture and recycled, aligning with green principles. researchgate.net

Atom Economy: The "borrowing hydrogen" mechanism is an excellent example of high atom economy, as the theoretical byproduct is only water. researchgate.net This contrasts sharply with traditional N-alkylation methods that might use alkyl halides, generating significant salt waste.

Safer Solvents and Reagents: A major goal of green chemistry is to minimize or replace hazardous solvents. royalsocietypublishing.org Research into the N-alkylation of anilines explores the use of greener solvents like water or executing reactions under solvent-free conditions. ijtsrd.com Furthermore, using relatively benign alkylating agents like methanol or dimethyl carbonate (DMC) is preferable to highly toxic and corrosive ones. mdpi.com

Renewable Feedstocks: While not yet standard for this compound, a future direction in green synthesis involves using renewable feedstocks. royalsocietypublishing.org This could eventually include the production of starting materials like methanol from biomass.

| Approach | Traditional Method | Green Alternative | Relevant Green Chemistry Principle(s) |

|---|---|---|---|

| Alkylating Agent | Alkyl Halides (e.g., Methyl Iodide) | Alcohols (e.g., Methanol), Dimethyl Carbonate | Atom Economy, Use of Safer Chemicals |

| Catalyst | Often requires strong, stoichiometric bases | Catalytic amounts of transition metals (Ir, Ru, Pt, Cu) or solid acids | Catalysis, Waste Prevention |

| Solvent | Volatile Organic Compounds (VOCs) like Toluene | Water, or solvent-free conditions | Use of Safer Solvents and Auxiliaries |

| Byproducts | Inorganic salts (e.g., Sodium Iodide) | Water, Carbon Dioxide (with DMC) | Waste Prevention, Atom Economy |

Chemical Reactivity and Mechanistic Investigations of N,3,5 Trimethylaniline

Electrophilic Aromatic Substitution Reactions

The amino group and the methyl groups on the aromatic ring of N,3,5-trimethylaniline are both activating and ortho-, para-directing for electrophilic aromatic substitution (EAS). pressbooks.pubmasterorganicchemistry.com The lone pair of electrons on the nitrogen atom and the electron-donating nature of the methyl groups increase the electron density of the benzene (B151609) ring, making it more susceptible to attack by electrophiles. pressbooks.pubmasterorganicchemistry.com

The regioselectivity of electrophilic substitution on this compound is dictated by the combined directing effects of the N-methyl and the two meta-methyl groups. The amino group strongly directs incoming electrophiles to the ortho and para positions. In this case, the positions ortho to the amino group (C2 and C6) and the position para to it (C4) are activated. The two methyl groups at positions 3 and 5 further activate the ring.

Due to steric hindrance from the N-methyl group and the adjacent methyl groups, substitution at the C2 and C6 positions is generally less favored. Therefore, electrophilic attack predominantly occurs at the C4 position, which is para to the strongly activating amino group and flanked by the two meta-methyl groups.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Position | Activating/Deactivating Groups | Predicted Outcome |

| C2 | Ortho to -NH(CH₃), Meta to one -CH₃ | Activated, but sterically hindered |

| C4 | Para to -NH(CH₃), Ortho to two -CH₃ | Highly activated, major product expected |

| C6 | Ortho to -NH(CH₃), Meta to one -CH₃ | Activated, but sterically hindered |

This table is based on general principles of electrophilic aromatic substitution and the directing effects of the substituents.

The substituents on the this compound ring significantly influence its reactivity. The amino group (-NHCH₃) is a potent activating group due to the resonance effect of the nitrogen's lone pair of electrons, which delocalizes into the aromatic ring. mdpi.comlibretexts.org This donation of electron density makes the ring highly nucleophilic. mdpi.comlibretexts.org

The methyl groups (-CH₃) are also activating groups, operating through an inductive effect (+I effect), where they donate electron density through the sigma bonds. mdpi.com The combined effect of the N-methyl and the two ring-bound methyl groups makes the aromatic ring of this compound significantly more activated towards electrophilic attack compared to aniline (B41778) or toluene. pressbooks.pub

However, the presence of ortho-substituents can introduce steric hindrance, which may slightly diminish the activating effect of the amino group by forcing it out of the plane of the benzene ring, thus reducing the overlap of the nitrogen lone pair with the aromatic pi-system. mdpi.comresearchgate.net In this compound, the methyl groups are in the meta positions relative to the amino group, so this steric inhibition of resonance is less pronounced than in ortho-substituted anilines. researchgate.net

Regioselectivity and Kinetics of Substitution

Nucleophilic Reactivity of the Amine Functionality

The lone pair of electrons on the nitrogen atom of the amine group in this compound makes it a nucleophile and a Brønsted-Lowry base. smolecule.com This nucleophilicity allows it to react with a variety of electrophilic species.

This compound can react with carboxylic acids and their derivatives to form N-substituted amides. The direct condensation of amines and carboxylic acids to form amides often requires high temperatures or the use of activating agents. libretexts.orgresearchgate.net More commonly, more reactive carboxylic acid derivatives like acyl chlorides or anhydrides are used. libretexts.orgsavemyexams.com

The reaction with an acyl chloride proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of this compound attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of a tetrahedral intermediate. Subsequent elimination of a chloride ion and a proton results in the formation of the corresponding N-(3,5-dimethylphenyl)-N-methylacetamide. physicsandmathstutor.com Amines are generally more nucleophilic than alcohols, so they react preferentially with acyl chlorides. reddit.com

A study describes the amidation of carboxylic acids by generating phosphonium (B103445) salts in situ, which then react with amines like 2,4,6-trimethylaniline (B148799) to form amides in good yields at room temperature. nih.gov While this compound was not specifically used, this methodology is applicable to a range of primary and secondary amines. nih.gov

Table 2: Example of Amide Synthesis using a Substituted Aniline

| Reactants | Product | Yield | Reference |

| Benzoic acid and 2,4,6-trimethylaniline | N-Mesitylbenzamide | 56% | nih.gov |

This table provides an example of a similar reaction to illustrate the synthesis of amides from substituted anilines.

The amine functionality of this compound can undergo condensation reactions with carbonyl compounds such as aldehydes and ketones to form imines (Schiff bases). evitachem.comresearchgate.net In these reactions, the nucleophilic nitrogen atom attacks the electrophilic carbonyl carbon. smolecule.comvanderbilt.edu

The reaction between an amine and a keto acid like pyruvic acid involves the formation of an imine intermediate. The nucleophilic amine attacks the ketone carbonyl group of pyruvic acid. This is followed by dehydration to form the corresponding imine. The reaction mechanism likely involves an initial nucleophilic addition to the carbonyl group to form a carbinolamine, which then eliminates a molecule of water to yield the imine.

While specific studies on the reaction of this compound with pyruvic acid were not found in the provided search results, a plausible mechanism involves the dual activation of the reactants. tdx.cat The acidic proton of the carboxylic acid group in pyruvic acid could protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by the amine.

Reaction Mechanisms with Pyruvic Acid and Analogues

Oxidation and Reduction Chemistry

Oxidative Transformations to Nitroso and Nitro Derivatives

This compound, as a substituted aniline, can undergo oxidation at the nitrogen atom or the aromatic ring. The oxidation of the amino group can lead to the formation of corresponding nitroso and nitro derivatives. For tertiary anilines, such as N,N,3,5-tetramethylaniline, nitrosolytic dealkylation can occur. For instance, treatment of 2,4,6-trimethyl-N,N-dimethylaniline with dinitrogen tetraoxide results in nitrosolysis, yielding the corresponding N-nitroso derivative.

The oxidation of primary or secondary anilines to nitroarenes is a more common transformation. This can be achieved using various oxidizing agents. thieme-connect.de A notable method involves the use of sodium perborate (B1237305) tetrahydrate (NaBO₃·4H₂O) as the oxidant, catalyzed by tungstophosphoric acid in a micellar medium, which efficiently converts substituted anilines to their nitro derivatives. thieme-connect.de The general mechanism for aniline oxidation to nitro compounds proceeds through the formation of a nitroso intermediate, which is then further oxidized. nih.gov

Table 1: Oxidation Reactions of Aniline Derivatives

| Starting Material Class | Reagent | Product Class | Reference |

|---|---|---|---|

| Tertiary Anilines (e.g., 2,4,6-trimethyl-N,N-dimethylaniline) | Dinitrogen Tetraoxide | N-Nitrosoamines | |

| Substituted Anilines | Sodium Perborate / Tungstophosphoric Acid | Nitroarenes | thieme-connect.de |

Reductive Pathways of this compound Derivatives

The derivatives of this compound, particularly its nitro derivatives (e.g., 2-nitro-N,3,5-trimethylaniline), can undergo reduction to regenerate the amino group or form other reduced species. The reduction of nitroarenes is a fundamental process in organic synthesis. organic-chemistry.org

A common method is catalytic hydrogenation using hydrogen gas in the presence of a noble metal catalyst (e.g., Platinum, Palladium) and often an iron or iron salt co-catalyst in an acidic medium. google.com This process is known to effectively reduce dinitrobenzenes to the corresponding nitroanilines with high yields. google.com For polynitro compounds, the regioselectivity of the reduction is influenced by steric and electronic factors; typically, the least sterically hindered nitro group is reduced preferentially. stackexchange.com In cases where a nitro group is ortho to an amino group, that specific nitro group is often preferentially reduced. stackexchange.com

Another significant reductive pathway is reductive amination. This process involves the reaction of an aniline derivative with a carbonyl compound (aldehyde or ketone) to form an imine intermediate, which is then reduced in situ to a more substituted amine. rsc.orgrsc.orgorganic-chemistry.org Various catalytic systems, including heterogeneous Rh/Pt bimetallic nanoparticles, can be employed for this transformation, allowing for the synthesis of N-alkylated cyclohexylamine (B46788) derivatives from anilines or nitroarenes. organic-chemistry.orgthieme-connect.com

Table 2: Selected Reductive Amination Reactions

| Amine Substrate | Carbonyl Substrate | Reducing Agent/Catalyst | Product Type | Reference |

|---|---|---|---|---|

| Aniline Derivatives | Aldehydes | H-cube (in situ hydrogenation) | N-Alkylanilines | rsc.orgrsc.org |

| Aniline/Nitroarene Derivatives | (from partial hydrogenation) | H₂ / Rh/Pt nanoparticles | N-Alkylated Cyclohexylamines | thieme-connect.com |

Metal-Catalyzed Reactions Involving this compound

Michael Addition Reactions with Homoaromatic C-H Nucleophiles

This compound can participate in C-H activation reactions, where a C-H bond of the aromatic ring acts as a nucleophile. This reactivity is harnessed in palladium-catalyzed olefinations, which are analogous to Michael-type additions. A highly para-selective C-H olefination of aniline derivatives has been reported using a Pd/S,O-ligand based catalyst. acs.org In this reaction, N,N,3-trimethylaniline was shown to react preferentially over more electron-poor anilines in competition experiments. acs.orgresearchgate.net The reaction of N,N,3-trimethylaniline with ethyl acrylate, catalyzed by Pd(OAc)₂, proceeds under mild conditions to yield the para-olefinated product. The ligand is crucial for achieving high selectivity and yield. acs.org These findings suggest a mechanism involving an electrophilic palladation pathway where the C-H bond cleavage is the turnover-limiting step. acs.org

Iron catalysis has also been utilized for Michael addition reactions of N,N-dialkylanilines with nitrostyrenes, a process that benefits from microwave assistance to reduce reaction times. researchgate.net

Table 3: C-H Olefination of N,N,3-trimethylaniline (1h)

| Olefin Partner | Catalyst System | Oxidant | Selectivity (p:o) | Yield | Reference |

|---|

Photochemical and Microwave-Assisted Catalysis in this compound Reactions

The reactivity of this compound and its derivatives can be enhanced or altered through photochemical and microwave-assisted methods. Photochemical reactions often involve single-electron transfer (SET) processes. For example, irradiation of N,3,5-trimethyl-2-(1′-methylallyl)aniline in methanol (B129727) leads to the formation of indoline (B122111) and methoxy (B1213986) compounds. researchgate.net The methyl group at the C3 position sterically hinders the formation of certain intermediates, influencing the product ratio. researchgate.net Photochemical reactions of N,N-dimethylanilines with maleimides can also be initiated using benzaldehyde (B42025) as a photoinitiator. colab.ws

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. nih.govacs.org It has been successfully applied to the synthesis of various heterocyclic compounds from aniline derivatives. For instance, the reaction of 2-chloro-4,6-dimethylpyrimidine (B132427) with substituted anilines to form 2-anilinopyrimidines is significantly more efficient under microwave irradiation compared to conventional heating, resulting in high yields in a shorter time. rsc.orgrsc.org Another example is the CoCl₂-catalyzed acceptorless dehydrogenative coupling of benzyl (B1604629) alcohol and aniline derivatives, which proceeds under microwave conditions to produce imines and H₂. nih.govacs.org The Bischler indole (B1671886) synthesis, a method for producing 2-arylindoles from anilines and phenacyl bromides, can also be performed efficiently and without solvent under microwave irradiation. organic-chemistry.org

Table 4: Mentioned Chemical Compounds

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₉H₁₃N |

| N,N,3-Trimethylaniline | C₉H₁₃N |

| N,N,4-Trimethylaniline | C₉H₁₃N |

| 2,4,6-Trimethyl-N,N-dimethylaniline | C₁₁H₁₇N |

| N,3,5-trimethyl-2-(1′-methylallyl)aniline | C₁₃H₁₉N |

| N-nitrosoaniline | C₆H₆N₂O |

| Dinitrogen tetraoxide | N₂O₄ |

| Sodium perborate tetrahydrate | NaBO₃·4H₂O |

| Tungstophosphoric acid | H₃PW₁₂O₄₀ |

| Ethyl acrylate | C₅H₈O₂ |

| Palladium(II) acetate (B1210297) (Pd(OAc)₂) | C₄H₆O₄Pd |

| 2-chloro-4,6-dimethylpyrimidine | C₆H₇ClN₂ |

| Benzyl alcohol | C₇H₈O |

| Cobalt(II) chloride (CoCl₂) | CoCl₂ |

| Phenacyl bromide | C₈H₇BrO |

| Allyl alcohol | C₃H₆O |

| Rhodacycle | (Organometallic intermediate) |

| Nitroso compounds | R-N=O |

Acid-Base Equilibria and Protonation Studies

The basicity of this compound, like other aniline derivatives, is primarily attributed to the lone pair of electrons on the nitrogen atom of the amino group. pharmaguideline.com This lone pair allows the molecule to act as a Brønsted-Lowry base, accepting a proton (H⁺) from an acid. The equilibrium for this protonation reaction in an aqueous solution can be represented as follows:

C6H2(CH3)2NH(CH3) + H2O ⇌ C6H2(CH3)2NH2+(CH3) + OH-

The strength of an amine as a base is quantified by its base ionization constant (K_b), or more commonly, by the acid dissociation constant (pK_a) of its conjugate acid (the anilinium ion). pharmaguideline.com A higher pK_a value for the conjugate acid corresponds to a stronger base.

The electronic properties of substituents on the aromatic ring significantly influence the basicity of anilines. Electron-donating groups, such as the methyl (-CH₃) groups present in this compound, increase the electron density on the nitrogen atom. pharmaguideline.comtardigrade.in This enhanced electron density makes the lone pair more available for bonding with a proton, thereby increasing the basicity of the amine compared to unsubstituted aniline. pharmaguideline.com The this compound molecule has two methyl groups on the aromatic ring (at positions 3 and 5) and one methyl group on the nitrogen atom, all of which are electron-donating and contribute to its basicity.

While specific experimental pK_a values for this compound are not extensively documented in readily available literature, the basicity can be understood by comparing it with related compounds. The table below presents the pK_a values of the conjugate acids of aniline and some of its methylated isomers. This comparison illustrates the effect of methyl substitution on basicity.

| Compound | Structure | pKa of Conjugate Acid | Reference |

|---|---|---|---|

| Aniline | C₆H₅NH₂ | 4.6 | masterorganicchemistry.com |

| N,N,3-Trimethylaniline | C₆H₄(CH₃)N(CH₃)₂ | 4.66 | pku.edu.cn |

| 2,4,5-Trimethylaniline (B89559) | C₆H₂(CH₃)₃NH₂ | 5.01 (Predicted) | chemicalbook.com |

| 2,3,5-Trimethylaniline | C₆H₂(CH₃)₃NH₂ | 4.70 (Predicted) | alfa-industry.com |

The primary site of protonation for this compound under typical acidic conditions is the nitrogen atom, forming the N,3,5-trimethylanilinium ion. In highly acidic media, such as superacids, related compounds like 2,4,6-trimethylphenol (B147578) have been observed to undergo protonation on the aromatic ring in addition to the functional group. cdnsciencepub.com However, detailed mechanistic studies on the specific protonation behavior of this compound in such extreme conditions are not widely reported. The reactivity in acid-base reactions primarily involves the neutralization of acids to form the corresponding anilinium salts. chemicalbook.com

Spectroscopic and Advanced Analytical Characterization of N,3,5 Trimethylaniline

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a cornerstone for the structural analysis of N,3,5-Trimethylaniline, offering detailed information about its proton and carbon framework.

Proton (¹H) NMR Spectral Analysis of this compound and Derivatives

The ¹H NMR spectrum of this compound provides distinct signals corresponding to its different proton environments. In a deuterochloroform (CDCl₃) solvent, the aromatic protons typically appear as a multiplet in the range of δ 6.43-6.70 ppm. The N-methyl protons present as a singlet at approximately δ 2.93 ppm, while the two methyl groups on the aromatic ring also produce a singlet around δ 2.32 ppm. rsc.org

The analysis of derivatives of this compound reveals shifts in these signals due to the influence of different substituent groups. For instance, in a study involving the reaction of N,N,3-trimethylaniline with N-benzylmaleimide, the resulting product showed complex multiplets for the aromatic protons between δ 7.10 and 7.32 ppm, with other signals corresponding to the newly formed structure. rsc.org

Table 1: ¹H NMR Spectral Data for this compound

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic-H | 6.43-6.70 | Multiplet |

| N-CH₃ | 2.93 | Singlet |

Data obtained in CDCl₃. rsc.org

Carbon-13 (¹³C) NMR Spectral Analysis

The ¹³C NMR spectrum of this compound complements the ¹H NMR data, providing a map of the carbon skeleton. Key resonances in CDCl₃ include the signal for the carbon atom attached to the nitrogen (C-N) at δ 150.66 ppm and the carbon atoms of the methyl groups attached to the ring at δ 21.87 ppm. The N-methyl carbon appears at δ 40.73 ppm. The aromatic carbons exhibit signals at δ 138.71, 128.91, 117.72, and 109.97 ppm. rsc.org

Table 2: ¹³C NMR Spectral Data for this compound

| Carbon Type | Chemical Shift (δ, ppm) |

|---|---|

| C-N | 150.66 |

| C-Ar (substituted) | 138.71 |

| C-Ar (unsubstituted) | 128.91, 117.72, 109.97 |

| N-CH₃ | 40.73 |

Data obtained in CDCl₃. rsc.org

Deuterium (B1214612) Isotope Effects in NMR Studies

Deuterium isotope effects on NMR chemical shifts are a powerful tool for investigating hydrogen bonding and steric interactions within molecules. mdpi.combibliotekanauki.pl While specific studies focusing solely on deuterium isotope effects in this compound are not extensively detailed in the provided context, the principles can be applied. For instance, intramolecular deuterium isotope effects have been measured in related compounds like N-methyl-N-trideuteriomethyl aniline (B41778) to determine kinetic isotope effects (kH/kD). rsc.org Such studies involve comparing the NMR signal intensities of deuterated and non-deuterated species to understand reaction mechanisms and molecular dynamics. rsc.org The magnitude of the isotope effect can provide information on the strength of interactions, such as hydrogen bonds or steric compression. mdpi.com

Mass Spectrometry (MS) Applications

Mass spectrometry is indispensable for determining the molecular weight and elemental composition of this compound and for developing sensitive analytical methods for its detection.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula of a compound. The exact mass of the protonated molecule of this compound ([M+H]⁺) is calculated to be 136.1121 Da. hnxb.org.cn Experimental HRMS analysis of derivatives of this compound has been used to confirm the identity of reaction products. For example, the product of the reaction between N,N,3-trimethylaniline and N-benzylmaleimide was analyzed by HRMS (ESI-QTOF), and the found exact mass of the [M+H]⁺ ion (321.1624) was in close agreement with the calculated mass (321.1603), confirming the proposed structure. rsc.org

Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS) Method Development

LC-MS/MS is a highly sensitive and selective technique for the quantification of trace amounts of substances in complex matrices. Methods have been developed for the analysis of various primary aromatic amines, including 2,4,5-trimethylaniline (B89559), which is an isomer of this compound. sciex.comecut.edu.cn These methods typically involve chromatographic separation on a suitable column followed by detection using tandem mass spectrometry in the multiple reaction monitoring (MRM) mode. sciex.comnih.gov

For instance, a rapid UHPLC-MS/MS method was developed for the determination of 33 primary aromatic amines. sciex.com For 2,4,5-trimethylaniline, the precursor ion ([M+H]⁺) was m/z 136, and the product ions monitored were m/z 91.1 and 121.1. sciex.com Such methods are crucial for screening and quantification in various applications, including the analysis of textiles and food packaging materials. sciex.comlcms.czshimadzu.com The development of these methods involves optimizing chromatographic conditions, such as the mobile phase and column, as well as mass spectrometric parameters to achieve the desired sensitivity and selectivity. nih.govlcms.cz

Table 3: LC-MS/MS Parameters for a Related Isomer, 2,4,5-Trimethylaniline

| Parameter | Value |

|---|---|

| Precursor Ion (m/z) | 136 |

Data for 2,4,5-trimethylaniline. sciex.com

Electrospray Ionization (ESI) and Multi-Reaction Monitoring (MRM) Techniques

Electrospray Ionization-Mass Spectrometry (ESI-MS) is a powerful technique for analyzing aromatic amines. In ESI, a high voltage is applied to a liquid sample to create an aerosol, leading to the formation of gas-phase ions that can be analyzed by a mass spectrometer. ecut.edu.cn For basic compounds like this compound, ESI typically operates in positive ion mode, where the primary ion observed is the protonated molecule, [M+H]⁺. ecut.edu.cn For this compound (molecular weight 135.21 g/mol ), this would correspond to an ion at an m/z (mass-to-charge ratio) of approximately 136.11. nih.gov

Tandem mass spectrometry (MS/MS) experiments, such as Collision-Induced Dissociation (CID), can be performed on the protonated molecule to induce fragmentation. The resulting fragment ions provide structural information. For aromatic amines, common fragmentation pathways include the loss of ammonia (B1221849) (NH₃) or other small molecules. ecut.edu.cn While specific fragmentation data for this compound is not detailed in the reviewed literature, studies on its isomer, 2,4,5-trimethylaniline, show characteristic fragmentation patterns that can be used for identification. ecut.edu.cn

Table 1: Predicted Collision Cross Section (CCS) Data for this compound Adducts This table presents predicted CCS values, which are important parameters in ion mobility-mass spectrometry for characterizing the size and shape of ions in the gas phase.

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 136.11208 | 126.8 |

| [M+Na]⁺ | 158.09402 | 135.4 |

| [M-H]⁻ | 134.09752 | 131.2 |

| [M+NH₄]⁺ | 153.13862 | 149.2 |

| [M+K]⁺ | 174.06796 | 133.5 |

| [M]⁺ | 135.10425 | 126.8 |

Data sourced from PubChem. uni.lu

Multi-Reaction Monitoring (MRM) is a highly selective and sensitive tandem mass spectrometry technique used for quantitative analysis, especially in complex mixtures. nih.govwaters.com In an MRM experiment, a specific precursor ion (e.g., the [M+H]⁺ ion of this compound) is selected in the first mass analyzer, fragmented in a collision cell, and then a specific fragment ion is monitored in the second mass analyzer. waters.com This precursor-to-product ion transition is highly specific to the target analyte. waters.com This method provides excellent sensitivity and a wide linear dynamic range for the quantification of aromatic amines. nih.govresearchgate.net The technique is capable of detecting analytes at very low concentrations, with detection limits reported in the femtomole range for some compounds. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The IR spectrum of this compound, a secondary aromatic amine, exhibits characteristic absorption bands corresponding to the vibrations of its specific bonds. nih.gov

The N-H stretching vibration for secondary amines typically appears as a single, sharp band in the region of 3300-3500 cm⁻¹. msu.edu This absorption is generally less intense than the O-H stretch of alcohols. The presence of two methyl groups on the aromatic ring and one on the nitrogen atom influences the C-H stretching vibrations. Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups are observed just below 3000 cm⁻¹. msu.edu

The C-N stretching vibration for aromatic amines is typically found in the 1200 to 1350 cm⁻¹ range. msu.edu Other significant regions include the C=C stretching vibrations of the aromatic ring, which occur in the 1450-1600 cm⁻¹ region, and the C-H bending vibrations, which provide information about the substitution pattern on the benzene (B151609) ring.

Table 2: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Notes |

| N-H | Stretch | 3300 - 3500 | Single, sharp peak characteristic of secondary amines. msu.edu |

| Aromatic C-H | Stretch | > 3000 | Indicates C-H bonds on the benzene ring. msu.edu |

| Aliphatic C-H | Stretch | < 3000 | Arises from the three methyl (-CH₃) groups. spectroscopyonline.com |

| C=C | Aromatic Ring Stretch | 1450 - 1600 | Multiple bands are typical for aromatic compounds. msu.edu |

| C-N | Stretch (Aromatic) | 1200 - 1350 | Characteristic of the aryl-amine bond. msu.edu |

| C-H | Out-of-plane Bend | 690 - 900 | Pattern is indicative of the 1,3,5-trisubstitution on the benzene ring. |

Data compiled from general spectroscopic principles and data for related compounds. msu.eduspectroscopyonline.com

An FTIR spectrum of this compound has been recorded using a neat capillary cell technique. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. Aromatic compounds like this compound exhibit characteristic absorptions in the UV region due to π→π* transitions within the benzene ring.

The electronic spectrum is influenced by the presence of the amino group (-NHCH₃) and the three methyl groups attached to the aromatic ring. The amino group acts as an auxochrome, typically causing a bathochromic (red) shift of the benzene absorption bands to longer wavelengths and increasing their intensity. While a specific spectrum for this compound was not found in the searched literature, the spectrum of its isomer, 2,4,5-trimethylaniline, shows absorption maxima at approximately 243 nm and 294 nm in ethanol (B145695). nist.gov It is expected that this compound would exhibit a similar absorption profile.

These absorptions correspond to electronic transitions from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). researchgate.net For aniline and its derivatives, the HOMO is typically associated with the π-system of the benzene ring and the lone pair of electrons on the nitrogen atom, while the LUMO is a π* anti-bonding orbital of the ring. researchgate.netresearchgate.net The interaction between the nitrogen lone pair and the ring's π-system is crucial in determining the energy of these transitions. Studies on related N,N-trimethylaniline derivatives show the formation of electron donor-acceptor (EDA) complexes can introduce new absorption bands in the visible region. nih.gov

Table 3: Expected UV-Vis Absorption Data for this compound

| Absorption Band | Approximate λmax (nm) | Electronic Transition |

| Primary Band | ~240 - 250 | π → π* (Benzenoid) |

| Secondary Band | ~290 - 300 | π → π* (Benzenoid) |

Data estimated based on the spectrum of the isomer 2,4,5-trimethylaniline. nist.gov

X-ray Crystallography and Structural Elucidation of Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. libretexts.org While crystallographic data for this compound or its direct derivatives were not available in the reviewed literature, extensive studies have been conducted on derivatives of its isomers, particularly 2,4,6-trimethylaniline (B148799). researchgate.netiucr.orgresearchgate.netresearchgate.net These studies provide valuable insight into the types of crystal structures and intermolecular interactions that could be anticipated for derivatives of this compound.

For instance, halide and trifluoromethanesulfonate (B1224126) salts of 2,4,6-trimethylaniline have been synthesized and characterized by single-crystal X-ray diffraction. iucr.orgresearchgate.net These crystal structures are often stabilized by a network of intermolecular interactions. Key interactions include:

Hydrogen Bonding: In anilinium salts, strong N-H···X hydrogen bonds (where X is an anion like O or Br) are dominant, often forming one-dimensional chains or more complex three-dimensional networks that dictate the crystal packing. iucr.org

π–π Interactions: The aromatic rings of the anilinium cations can interact with each other through π–π stacking. These interactions are typically in a parallel-displaced geometry, with centroid-to-centroid distances ranging from approximately 3.9 to 4.9 Å and interplanar spacing around 3.3 to 3.5 Å. iucr.org

Computational Chemistry and Theoretical Studies of N,3,5 Trimethylaniline

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying molecular systems. DFT calculations are based on the principle that the energy of a molecule can be determined from its electron density. This methodology is widely applied to predict the properties of aniline (B41778) derivatives. pku.edu.cnresearchgate.net For N,3,5-trimethylaniline, DFT is instrumental in elucidating its fundamental electronic characteristics and geometric structure.

A fundamental step in computational analysis is geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in a molecule by finding the minimum energy on the potential energy surface. pku.edu.cn For this compound, this involves calculating bond lengths, bond angles, and dihedral angles that correspond to the ground state equilibrium structure. This optimization is typically performed using a specific functional (like B3LYP) and a basis set (such as 6-311+G(d,p)). pku.edu.cn Once the geometry is optimized, a frequency calculation is usually performed to confirm that the structure is a true minimum, characterized by the absence of imaginary frequencies. pku.edu.cnresearchgate.net

Electronic structure analysis then provides a detailed picture of how electrons are distributed within the optimized molecular structure. Key aspects of this analysis include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (its nucleophilicity), while the LUMO energy relates to its ability to accept electrons (its electrophilicity). The HOMO-LUMO energy gap is a crucial parameter for assessing the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity.

While specific DFT studies detailing the optimized geometry of this compound are not prevalent in the surveyed literature, the expected parameters that such a study would yield are presented conceptually in the table below.

Table 1: Conceptual DFT-Calculated Geometrical Parameters for this compound This table is illustrative of the data that would be obtained from a DFT geometry optimization calculation.

| Parameter | Description | Expected Value Range (Å or °) |

|---|---|---|

| C-N Bond Length | The distance between the aniline nitrogen and the attached carbon of the phenyl ring. | 1.39 - 1.42 |

| C-C Bond Lengths (Aromatic) | The distances between carbon atoms within the benzene (B151609) ring. | 1.38 - 1.41 |

| N-C(H3) Bond Length | The distance between the nitrogen and the N-methyl carbon. | 1.45 - 1.48 |

| C-N-C Angle | The bond angle involving the phenyl carbon, nitrogen, and methyl carbon. | 115 - 120 |

| C-N-H Angle | The bond angle involving the phenyl carbon, nitrogen, and hydrogen. | 110 - 115 |

DFT calculations are a powerful tool for predicting various spectroscopic properties, which can then be compared with experimental data for validation. For this compound, this includes predicting its vibrational (Infrared) and Nuclear Magnetic Resonance (NMR) spectra.

Infrared (IR) Spectroscopy: Theoretical IR spectra are generated by calculating the vibrational frequencies of the molecule at its optimized geometry. Each calculated frequency corresponds to a specific normal mode of vibration (e.g., N-H stretch, C-H bend, C=C ring stretch). These calculated frequencies are often systematically higher than experimental values due to the harmonic oscillator approximation and are typically scaled by an empirical factor to improve agreement with experimental spectra, such as those available in the PubChem database for this compound. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Predicting ¹H and ¹³C NMR spectra involves calculating the magnetic shielding tensors for each nucleus in the molecule. The chemical shifts are then determined relative to a standard reference compound, typically tetramethylsilane (B1202638) (TMS). The accuracy of predicted NMR shifts depends heavily on the chosen computational method, including the DFT functional, basis set, and the inclusion of solvent effects. uchile.cl

Table 2: Illustrative Comparison of Experimental and Predicted Spectroscopic Data This table conceptually demonstrates how predicted data would be compared against known experimental values for validation purposes.

| Spectrum | Parameter | Experimental Value | Predicted Value (Conceptual) |

|---|---|---|---|

| IR | N-H Stretch | ~3400 cm⁻¹ | Scaled ~3400 cm⁻¹ |

| IR | Aromatic C-H Stretch | ~3050 cm⁻¹ | Scaled ~3050 cm⁻¹ |

| ¹³C NMR | C-N Carbon | Varies | Calculated Shielding |

Molecular Geometry Optimization and Electronic Structure Analysis

Quantum Chemical Descriptors and Reactivity Indices

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that quantify its chemical characteristics and predict its reactivity. researchgate.net These descriptors are fundamental in Quantitative Structure-Activity Relationship (QSAR) studies. For this compound, these indices help in understanding its behavior in chemical reactions.

Key global reactivity descriptors include:

HOMO and LUMO energies (E_HOMO, E_LUMO): As mentioned, these are related to the ionization potential and electron affinity, respectively.

Ionization Potential (I): The energy required to remove an electron (I ≈ -E_HOMO).

Electron Affinity (A): The energy released when an electron is added (A ≈ -E_LUMO).

Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I - A) / 2).

Chemical Softness (S): The reciprocal of hardness (S = 1 / η), indicating a molecule's polarizability.

Electronegativity (χ): The power of an atom to attract electrons (χ = (I + A) / 2).

Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile (ω = χ² / 2η).

A study on a large set of amines calculated such descriptors for various aniline derivatives, including the closely related N,N,3-trimethylaniline, using DFT at the B3LYP/6-311+G(d,p) level. pku.edu.cn The values for this related compound provide an estimate of the electronic properties of substituted anilines.

Table 3: Quantum Chemical Descriptors for N,N,3-trimethylaniline Data extracted from a study on molecular basicity of amines, illustrating typical values for a related trimethylaniline isomer. pku.edu.cn

| Descriptor | Value for N,N,3-trimethylaniline |

|---|---|

| Experimental pKa | 4.66 |

| V_S,min (on N atom) | -18.375 |

The descriptors for this compound would be expected to be similar but modulated by the substitution pattern. The presence of two methyl groups at the meta positions (3 and 5) primarily exerts an inductive electron-donating effect, increasing the electron density on the ring and the nitrogen atom, which would influence its basicity and nucleophilicity.

Adsorption Characteristics and Intermolecular Interactions

The interactions of this compound with other molecules or surfaces are governed by non-covalent forces. Computational methods are crucial for characterizing these interactions, which include:

Hydrogen Bonding: The N-H group can act as a hydrogen bond donor, and the lone pair of electrons on the nitrogen atom can act as a hydrogen bond acceptor.

π-π Stacking: The aromatic ring can interact with other π-systems.

Van der Waals Forces: These are ubiquitous dispersion and repulsion forces.

Computational studies can model the adsorption of this compound onto various surfaces (e.g., metal oxides, graphene). Such simulations calculate adsorption energies to determine the strength of the interaction and identify the most stable adsorption geometry. researchgate.net For instance, studies on other anilines have shown that they can bind to surfaces through the amine group or via the π-system of the aromatic ring. Time-resolved photoelectron spectroscopy studies on the related 3,5-dimethylaniline (B87155) have provided insights into how methylation of the aromatic ring affects excited-state dynamics, which are intrinsically linked to intermolecular potential energy surfaces. researchgate.net

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry is extensively used to model the step-by-step mechanism of chemical reactions. This involves identifying all reactants, intermediates, transition states, and products along a reaction coordinate. For this compound, this could apply to reactions such as electrophilic substitution, oxidation, or N-dealkylation.

The process involves:

Locating Stationary Points: Geometries of reactants, products, and intermediates are optimized as energy minima.

Finding Transition States (TS): A transition state is a first-order saddle point on the potential energy surface, representing the energy maximum along the minimum energy path between a reactant and a product. Locating the TS is a critical and challenging part of reaction modeling.

Calculating Activation Energies: The energy difference between the transition state and the reactants defines the activation barrier (Ea), which is a key determinant of the reaction rate.

Intrinsic Reaction Coordinate (IRC) Analysis: This calculation follows the reaction path downhill from the transition state to confirm that it correctly connects the intended reactants and products.

Studies on the excited-state dynamics of the related 3,5-dimethylaniline have explored H-atom loss pathways upon UV absorption. rsc.org These studies combine experimental techniques with computational analysis to map out decay mechanisms from excited electronic states, which can be considered a form of reaction pathway modeling. The presence of an N-methyl group in this compound would introduce alternative or competing pathways, such as CH₃ loss or different N-inversion barriers, which could be modeled computationally.

Applications of N,3,5 Trimethylaniline in Advanced Organic Synthesis

Precursor Role in the Synthesis of Novel Organic Molecules

N,3,5-Trimethylaniline and its direct precursor, 3,5-dimethylaniline (B87155), are fundamental starting materials in the synthesis of more complex chemical structures. The reactivity of the amine group and the aromatic ring allows for a variety of chemical transformations. For instance, 3,5-dimethylaniline is a crucial intermediate for producing dyes and pigments. google.com One industrial process describes the synthesis of 3,5-dimethylaniline from other substituted aryl primary amines through steps including diazotization and coupling reactions, highlighting its importance as a building block. google.com

The compound is also a precursor for creating various research chemicals. 1,3,5-trimethylbenzene (mesitylene) can be used to synthesize 1,3,5-trimethylaniline, which is a key precursor for products like synthetic resins and trimesic acid. researchgate.net The ability to serve as a foundational molecule makes it significant in both industrial and laboratory-scale organic synthesis.

Building Block for Functional Materials Research

The structural characteristics of this compound make it a valuable component in the development of advanced materials with specific electronic and physical properties.

The synthesis of polymers with backbones consisting solely of nitrogen and sulfur [-N(R)SS-] has been explored using various aniline (B41778) derivatives. nih.gov These poly[N,N-(phenylamino)disulfides] exhibit conjugation along their backbone, resulting in colored polymers. nih.gov The electronic properties, and therefore the color and conductivity, are highly dependent on the substituents on the aromatic ring. Electron-rich systems, such as those derived from trimethylaniline, can produce polymers with colors ranging from orange to deep purple, indicating their potential for applications in conductive materials and sensors. nih.gov Furthermore, a derivative, N,N,3,5-Tetramethylaniline, is noted for its use as an amine donor in near-infrared (NIR)-activated charge transfer complexes, which are relevant for photothermal polymerization.

Tertiary aromatic amines are widely recognized as effective cure promoters or accelerators for the polymerization of unsaturated resins, such as polyesters and epoxy resins, in the presence of peroxide initiators. google.com A patent highlights that N,N-bis(2-hydroxyethyl)-3,4,5-trimethyl aniline, a structurally related compound, shows unique utility and enhanced activity as an accelerator in free-radical polymerization systems. google.com This compound, when mixed with a monomer like methyl methacrylate (B99206) and an activator like dibenzoyl peroxide, can initiate polymerization in under five minutes at room temperature. google.com Another derivative, N,N-bis(2-hydroxyethyl)-3,5-dimethylaniline, has been used in the manufacturing of high tear-resistant sheeting, demonstrating its role in producing robust polymeric materials. google.com

Development of Conducting Polymers and Sensors

Intermediates in Advanced Pharmaceutical Research

Trimethylaniline isomers are recognized as key intermediates in the synthesis of certain medications. lookchem.com The availability of this compound hydrochloride as a commercial product suggests its application in pharmaceutical development, as the hydrochloride form is common for stabilizing intermediates or active pharmaceutical ingredients. bldpharm.comfluorochem.co.ukchemicalbook.com While specific drug candidates derived from this compound are not detailed, related aniline derivatives have been investigated for cytotoxic activity to slow the growth of tumorous tissues. google.com The unique structure of compounds derived from dimethylaniline and pyrrole (B145914) rings is also being explored for potential anti-inflammatory, antimicrobial, and anticancer activities. smolecule.com

Synthesis of Specialized Dyes and Pigments

Aromatic amines are foundational to the dye industry, primarily through the synthesis of azo dyes via diazotization and coupling reactions. iarc.fr The precursor to this compound, 3,5-dimethylaniline, is explicitly identified as an important intermediate for dyes and pigments. google.com A notable example is its use in the production of Pigment Red 149, a high-performance perylene (B46583) pigment. google.com The synthesis involves reacting perylene-3,4,9,10-tetracarboxylic dianhydride with 3,5-dimethylaniline in an aqueous medium. google.com Additionally, derivatives such as N,N-bis(2-hydroxyethyl)-3,5-dimethylaniline have been utilized in dye formation processes for color photography. google.com

| Precursor | Synthesized Product | Application Area |

| 3,5-Dimethylaniline | N,N'-di(3',5'-dimethylphenyl)perylenebis(dicarboximide) | Pigment Red 149 |

| N,N-bis(2-hydroxyethyl)-3,5-dimethylaniline | Not specified | Dye formation (Color Photography) |

| Data compiled from Google Patents. google.comgoogle.com |

Applications in Crystal Engineering and Structural Analysis

Crystal engineering focuses on designing and synthesizing solid-state structures with desired properties. Trimethylaniline derivatives are used to create anilinium salts, which are valuable for structural analysis. sigmaaldrich.comiucr.org For example, salts of the isomer 2,4,6-trimethylaniline (B148799) have been synthesized and characterized using single-crystal X-ray diffraction to study their intermolecular interactions, such as hydrogen bonding and π–π stacking. iucr.org This type of research is fundamental to understanding how molecules assemble in the solid state. Although studies specifically on this compound are less common, the principles apply across isomers. The analysis of related molecules, such as 3,4,5-trimethylaniline (B161109), by methods like High-Performance Liquid Chromatography (HPLC) is also crucial for purification and structural verification in these synthetic applications. sielc.com

Catalytic Roles and Coordination Chemistry of N,3,5 Trimethylaniline

Ligand Design and Synthesis Using N,3,5-Trimethylaniline

The primary role of this compound in catalysis is as a starting material for the synthesis of bulky ligands used in organometallic chemistry. wikiwand.com These ligands are designed to stabilize metal centers and influence the selectivity and activity of catalytic reactions.

A prominent class of ligands derived from trimethylanilines are 1,2-diimines, also known as α-diimines. wikipedia.org These are typically synthesized through a condensation reaction between a 1,2-dicarbonyl compound and two equivalents of an amine. wikipedia.orgthieme-connect.de

Glyoxal-bis(mesitylimine) is a classic example, synthesized from the condensation of 2,4,6-trimethylaniline (B148799) (mesitylamine, an isomer of this compound) and glyoxal. wikiwand.comwikipedia.orgwikipedia.orgmolbase.com The reaction is straightforward and forms a yellow solid that is soluble in organic solvents. wikipedia.orgmolbase.com This synthesis is a foundational step in creating more complex ligand systems. wikiwand.com The general method involves treating a dialdehyde (B1249045) or diketone with an amine, which results in the elimination of water to form the diimine. wikipedia.org

Table 1: Synthesis of Glyoxal-bis(mesitylimine)

| Reactants | Product | Reaction Type | Key Features |

| 2,4,6-Trimethylaniline, Glyoxal | Glyoxal-bis(mesitylimine) | Condensation wikipedia.orgmolbase.com | Forms a stable diimine ligand wikipedia.org |

This table illustrates the synthesis of a representative 1,2-diimine ligand. The synthesis using this compound would follow a similar pathway.

The 1,2-diimine ligands, such as glyoxal-bis(mesitylimine), are important intermediates in the synthesis of N-heterocyclic carbene (NHC) ligands. wikiwand.comwikipedia.org NHCs are a class of stable carbenes that have become ubiquitous as ancillary ligands in transition-metal catalysis, particularly in reactions like olefin metathesis. researchgate.net

The synthesis of the popular NHC ligand IMes (1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene) begins with glyoxal-bis(mesitylimine). wikipedia.org The diimine is condensed with formaldehyde (B43269) in the presence of an acid to form the 1,3-dimesitylimidazolium cation, which is the direct precursor to the IMes carbene. wikipedia.orgacs.orged.gov This multi-step synthesis highlights the role of trimethylaniline derivatives as foundational components for state-of-the-art catalytic systems. wikipedia.org The resulting imidazolium (B1220033) salt can then be deprotonated to generate the free NHC ligand, which readily coordinates to metal centers. scripps.edu

Preparation of 1,2-Diimine Ligands (e.g., Glyoxal-bis(mesitylimine))

Metal-Organic Complex Formation and Characterization

Aniline (B41778) and its derivatives, including this compound, can directly coordinate to metal centers to form organometallic complexes. The nature of this interaction is influenced by the substituents on the aniline ring.

Tricarbonylchromium complexes of various aniline derivatives have been successfully prepared and characterized. tandfonline.comtandfonline.com These complexes are typically synthesized by heating the corresponding aniline with hexacarbonylchromium. beilstein-journals.org For instance, the tricarbonylchromium complex of 2,4,6-trimethylaniline has been prepared, along with those of numerous other substituted anilines. researchgate.net Preparative details and spectral data (IR, NMR, UV) for these complexes have been documented. tandfonline.comtandfonline.comtandfonline.com The tricarbonylchromium group acts as an electron-withdrawing substituent, which modifies the electronic properties of the coordinated arene ring. beilstein-journals.org

Table 2: Reported Tricarbonylchromium Complexes of Substituted Anilines

| Aniline Derivative | Metal Fragment | Reference for Preparation |

| N,N,3-Trimethylaniline | Cr(CO)₃ | tandfonline.comresearchgate.netresearchgate.net |

| 2,4,6-Trimethylaniline | Cr(CO)₃ | researchgate.net |

| N,N,3,5-Tetramethylaniline | Cr(CO)₃ | tandfonline.com |

This table provides examples of aniline derivatives for which tricarbonylchromium complexes have been synthesized and characterized.

Tricarbonylchromium Complexes of Aniline Derivatives

This compound as a Catalyst or Co-catalyst in Organic Reactions

While this compound is most prominent as a ligand precursor, related aniline derivatives have been used directly in catalytic processes. For example, sterically hindered anilines like 2,4,6-trimethylaniline have been employed in aza-Piancatelli rearrangement reactions catalyzed by dysprosium(III) triflate, successfully yielding trans-4-amino-5-substituted-cyclopent-2-enones. researchgate.net In some nickel-catalyzed photoredox reactions, simple amines can act as bifunctional additives, serving as both a base and a ligand, although specific examples using this compound are not prominent. uni-regensburg.de The utility of trimethylanilines often lies in their ability to act as proton shuttles or to modulate the properties of a primary catalyst.

Environmental Transformation and Degradation Research of Aromatic Amines

Abiotic Degradation Mechanisms

Abiotic degradation involves the chemical transformation of a compound without the involvement of microorganisms. For aromatic amines in the environment, key abiotic mechanisms include reactions with photochemically generated species in the atmosphere and direct photolysis by sunlight.

For instance, the rate constant for the vapor-phase reaction of 3,5-dimethylaniline (B87155) (3,5-xylidine) with photochemically-produced hydroxyl radicals is estimated to be 2.0 x 10⁻¹⁰ cm³/molecule-sec at 25°C. echemi.com This corresponds to an atmospheric half-life of approximately 2 hours, assuming an average atmospheric •OH concentration of 5 x 10⁵ radicals/cm³. echemi.com Similarly, the estimated atmospheric half-life for 2,4,5-trimethylaniline (B89559) is also about 2 hours, based on a calculated rate constant of 2.0 x 10⁻¹⁰ cm³/molecule-sec. nih.gov Another isomer, 2,4,6-trimethylaniline (B148799), is estimated to have a slightly longer atmospheric half-life of 6.7 hours.

These rapid reaction rates suggest that trimethylanilines that volatilize into the atmosphere are likely to be degraded relatively quickly. The reaction mechanism typically involves the addition of the hydroxyl radical to the aromatic ring or H-atom abstraction from the amino group or methyl groups.

Table 1: Estimated Atmospheric Half-lives of Trimethylaniline Isomers and Related Compounds with Hydroxyl Radicals This interactive table provides estimated reaction rates and atmospheric half-lives for compounds structurally similar to N,3,5-trimethylaniline.

| Compound | CAS Number | Estimated Rate Constant (cm³/molecule-sec at 25°C) | Estimated Atmospheric Half-life |

|---|---|---|---|

| 3,5-Dimethylaniline | 108-69-0 | 2.0 x 10⁻¹⁰ echemi.com | ~2 hours echemi.com |

| 2,4,5-Trimethylaniline | 137-17-7 | 2.0 x 10⁻¹⁰ nih.gov | ~2 hours nih.gov |

Direct photolysis is a degradation process where a chemical breaks down after absorbing light energy, typically in the UV range of the solar spectrum (>290 nm). The potential for a compound to undergo direct photolysis is dependent on its UV absorption characteristics.

Specific photolysis studies for this compound are limited in the available literature. However, research on related compounds provides some insight. A study on the ultraviolet relaxation dynamics of 3,5-dimethylaniline (3,5-DMA) excited at 250 nm showed that, similar to aniline (B41778), it undergoes ultrafast H-atom loss. rsc.orghw.ac.uk The UV absorption spectrum of 3,5-DMA is similar to that of aniline, and excitation at 250 nm populates the S1(ππ) and/or S2(3s/πσ) states. hw.ac.uk Another study involving the photolysis of N-nitrosuccinimide with various aromatic compounds noted that good electron donors react completely within a few hours when irradiated with light of λ > 345 nm.

Generally, aromatic amines as a class can react in sunlit natural waters with photochemically-produced radicals. echemi.com However, direct photolysis is not always a significant pathway. For example, 2,4,6-trimethylaniline is not expected to undergo direct photolysis because it lacks significant absorption in the environmental UV spectrum (wavelengths >290 nm). It is plausible that this compound exhibits similar characteristics, making its degradation by direct photolysis less significant than its reaction with hydroxyl radicals.

Photochemically-Produced Hydroxyl Radical Reactions in Atmosphere

Bioremediation Research of Substituted Anilines

Bioremediation leverages the ability of microorganisms to degrade environmental pollutants. Substituted anilines can serve as carbon and nitrogen sources for various bacteria and fungi, making bioremediation a key area of research for this class of compounds.

While the specific microbial degradation pathway for this compound has not been detailed, the general pathways for aromatic amines are well-studied. Microorganisms typically initiate the breakdown of these compounds through the action of oxygenase enzymes. frontiersin.orgresearchgate.net

For anilines, degradation often begins with an initial oxidation to form catechols. oup.com These catechols are central intermediates that can then undergo ring cleavage, leading to the formation of aliphatic compounds that can enter central metabolic cycles like the Krebs cycle. researchgate.net An alternative pathway involves the deamination of the aromatic amine to produce ammonia (B1221849) and a corresponding phenol. oup.com The complete degradation, or mineralization, of these compounds results in the formation of carbon dioxide, water, and inorganic compounds. mdpi.com The process can occur under both aerobic and anaerobic conditions, though the pathways differ. nih.govimrpress.com For example, under anaerobic denitrifying conditions, trimethylamine (B31210) degradation can be coupled with nitrate (B79036) reduction. nih.gov

A variety of microorganisms have been identified with the ability to degrade aromatic amines, although none have been specifically reported for this compound. These strains are often isolated from contaminated industrial sites or agricultural soils.

Several bacterial genera are prominent in the degradation of anilines and related compounds. Pseudomonas and Acinetobacter species are frequently cited for their ability to metabolize a wide range of aromatic hydrocarbons. plos.org A denitrifying bacterium, Paracoccus sp. (strain T231), was isolated that could degrade trimethylamine both aerobically and anaerobically via two distinct enzymatic pathways. nih.gov Fungi, particularly white-rot fungi like Trametes trogii, have also demonstrated the ability to decolorize and degrade azo dyes, which can release aromatic amines like xylidine. researchgate.net

Table 2: Examples of Microbial Strains Involved in Aromatic Amine Degradation This interactive table lists microbial strains that have been researched for their ability to degrade various aromatic amines, indicating potential candidates for the bioremediation of this compound.

| Microbial Strain | Degraded Compound(s) | Key Findings |

|---|---|---|

| Paracoccus sp. T231 | Trimethylamine, Dimethylamine | Degrades compounds aerobically (via mono-oxygenase) and anaerobically (via dehydrogenase). nih.gov |

| Trametes trogii | Xylidine, Methyl Orange | Culture filtrates effectively decolorize azo dyes, implying degradation of the aromatic amine components. researchgate.net |

| Acinetobacter sp. | Aniline | Enriched in environments contaminated with aniline and known to be a key degrader. |

| Pseudomonas sp. | Aromatic hydrocarbons | Commonly isolated from contaminated sites and used in bioremediation studies. plos.org |

| Bacillus sp. | Crude Oil / Hydrocarbons | Known to produce biosurfactants that enhance the bioavailability and degradation of hydrocarbons. |

Microbial Degradation Pathways of Aromatic Amines

Analytical Method Development for Environmental Monitoring

Accurate and sensitive analytical methods are essential for monitoring the presence and concentration of this compound and its degradation products in environmental samples. The primary techniques used are based on chromatography coupled with mass spectrometry.

High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC) are the most common separation techniques. sielc.comsielc.combohrium.com For detection, mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), provides high selectivity and sensitivity, allowing for the quantification of trace levels of analytes in complex matrices like water, soil, and biological tissues. nih.govlcms.cz

A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the simultaneous analysis of 39 primary aromatic amines, including isomers like 2,4,5- and 2,4,6-trimethylaniline, in human urine. nih.gov This method involves sample hydrolysis, liquid-liquid extraction with methyl-tert-butyl ether (MTBE), and analysis using an Ultra Biphenyl column. nih.gov The limits of detection (LOD) for this method were in the range of 0.025–0.20 ng/mL. nih.gov

For consumer product monitoring, such as in textiles, UPLC systems coupled with a single quadrupole detector (SQD) can rapidly screen for carcinogenic aromatic amines. lcms.cz Sample preparation for textiles often involves a solvent extraction, followed by filtration and concentration before injection into the LC-MS system. lcms.cz The separation of closely related isomers, which can be challenging, has been achieved using specialized columns like porous graphitic carbon (PGC) or by optimizing mobile phase conditions. sielc.combohrium.com

Table 3: Analytical Methods for Aromatic Amine Determination This interactive table summarizes key parameters of analytical methods developed for trimethylaniline isomers and other aromatic amines, which could be adapted for this compound.

| Technique | Analyte(s) | Sample Matrix | Sample Preparation | Detection Limit (LOD) |

|---|---|---|---|---|

| LC-MS/MS | 39 Primary Aromatic Amines (incl. 2,4,5-TMA, 2,4,6-TMA) | Human Urine | Hydrolysis, Liquid-Liquid Extraction (MTBE) | 0.025–0.20 ng/mL nih.gov |

| UPLC-SQD | 47 Synthetic Dyes (incl. 2,4,5-TMA) | Textiles | Methanol (B129727) Extraction, Sonication, Centrifugation | 0.02–1.35 ng/mL lcms.cz |

| HPLC-UV | Trimethylamine (TMA) | Water | Solid-Phase Extraction (SPE), Derivatization (FMOC) | 5 ng/mL (with SPE) researchgate.net |

| RP-HPLC | 2,4,6-Trimethylaniline | N/A (Method Dev.) | N/A | Not Specified sielc.com |

Detection of this compound in Environmental Samples

This compound, an aromatic amine, can be found in various environmental compartments due to industrial activities. nih.gov Its detection in environmental samples is crucial for monitoring and assessing potential risks. Several analytical methods have been developed for the determination of aromatic amines, including this compound, in complex matrices like water and soil. thermofisher.comresearchgate.net